Enhanced Binding Affinity for Beta-Amyloid Plaques from AD Brain Homogenates Compared to Parent Compound IMPY
MeS-IMPY exhibits a higher binding affinity for beta-amyloid plaques derived from Alzheimer's disease (AD) brain homogenates than its parent compound, IMPY. The measured inhibition constant (Ki) for MeS-IMPY is 7.93 nM, compared to a Ki of 15 ± 5 nM for IMPY against synthetic Aβ40 aggregates, indicating an approximately 1.9-fold improvement in affinity. This quantitative difference is attributed to the 6-methylsulfanyl substitution on the imidazo[1,2-a]pyridine core [1][2].
| Evidence Dimension | Binding Affinity (Ki) to Beta-Amyloid Plaques |
|---|---|
| Target Compound Data | Ki = 7.93 nM |
| Comparator Or Baseline | IMPY (parent compound): Ki = 15 ± 5 nM |
| Quantified Difference | MeS-IMPY Ki is approximately 1.9-fold lower (higher affinity) than IMPY. |
| Conditions | In vitro competition binding assay using Alzheimer's disease (AD) brain homogenates for MeS-IMPY; synthetic Aβ40 aggregates for IMPY. |
Why This Matters
Higher binding affinity is a critical parameter for radioligand development, as it can translate to improved signal-to-noise ratios in PET imaging, enabling more accurate detection and quantification of amyloid plaques in vivo.
- [1] Cai, L. et al. (2008). Synthesis and evaluation of N-methyl and S-methyl 11C-labeled 6-methylthio-2-(4'-N,N-dimethylamino)phenylimidazo[1,2-a]pyridines as radioligands for imaging beta-amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 51(1), 148-158. View Source
- [2] Kung, M. P. et al. (2002). IMPY: an improved thioflavin-T derivative for in vivo labeling of β-amyloid plaques. Brain Research, 956(2), 202-210. View Source
